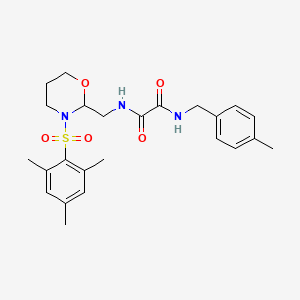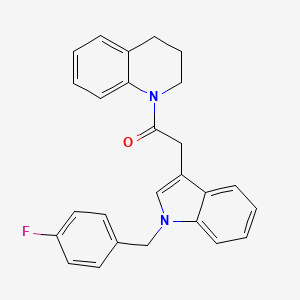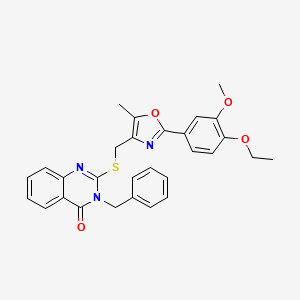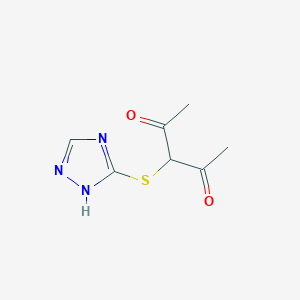![molecular formula C25H25N5O4 B2576488 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-71-6](/img/no-structure.png)
3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
High-Performance Thin-Layer Chromatography for Drug Analysis
High-performance thin-layer chromatography (HPTLC) has been developed for the analysis of drugs like Linagliptin, showcasing the method's specificity and sensitivity in pharmaceutical analysis. This technique's application in stability-indicating assays demonstrates its potential in determining drug stability and degradation products, which is essential for quality control in pharmaceuticals (Rode & Tajne, 2021).
Biological Activities of Curcumin Derivatives
The biological properties of curcumin derivatives, such as Schiff base, hydrazone, and oxime derivatives, have been extensively studied. These compounds and their metal complexes exhibit potent biological activity, demonstrating the effectiveness of chemical modification in enhancing medicinal properties (Omidi & Kakanejadifard, 2020).
Unnatural Base Pairs in Synthetic Biology
Research on developing unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology highlights the importance of shape complementarity, stacking ability, and hydrogen-bonding patterns. This work opens new avenues for expanding the genetic alphabet and synthetic biology applications (Saito-Tarashima & Minakawa, 2018).
PTP 1B Inhibitors Based on Thiazolidinedione Scaffold
The thiazolidinedione (TZD) scaffold is explored for its potential in designing inhibitors for Protein Tyrosine Phosphatase 1B (PTP 1B), a regulator of the insulin signaling pathway. This review summarizes the journey of TZDs as PTP 1B inhibitors, highlighting the structural modifications for optimizing potential inhibitors (Verma, Yadav, & Thareja, 2019).
Synthesis and Applications of Hydantoin Derivatives
Hydantoins are highlighted for their significant role in medicinal chemistry, demonstrating diverse biological and pharmacological activities. Their importance in drug discovery, along with synthetic strategies such as the Bucherer-Bergs reaction, showcases their versatility in creating therapeutic agents (Shaikh et al., 2023).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-ethoxyethylamine with 2-methoxyphenylacetonitrile to form 2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base to form the final product.", "Starting Materials": [ "2-ethoxyethylamine", "2-methoxyphenylacetonitrile", "1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyethylamine with 2-methoxyphenylacetonitrile in the presence of a base to form 2-(2-methoxyphenyl)ethylamine.", "Step 2: Reaction of 2-(2-methoxyphenyl)ethylamine with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a base to form the final product." ] } | |
Número CAS |
896294-71-6 |
Fórmula molecular |
C25H25N5O4 |
Peso molecular |
459.506 |
Nombre IUPAC |
2-(2-ethoxyethyl)-6-(2-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-4-34-15-14-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-19(17-10-6-5-7-11-17)30(24)18-12-8-9-13-20(18)33-3/h5-13,16H,4,14-15H2,1-3H3 |
Clave InChI |
FTHOSCXNWATVKQ-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-bromophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576414.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2576418.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)

![3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2576422.png)


![3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2576426.png)

